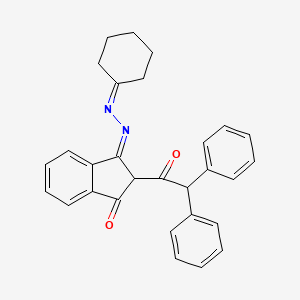
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with diphenylacetyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with indan-1-one under specific conditions to yield the final compound .
Analyse Des Réactions Chimiques
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one can be compared with other similar compounds such as:
2-Diphenylacetyl-3-(ethylidene-hydrazono)indan-1-one: This compound has a similar structure but with an ethylidene group instead of a cyclohexyl group.
2-Diphenylacetyl-3-(phenyl-hydrazono)indan-1-one: This compound has a phenyl group instead of a cyclohexyl group. The uniqueness of this compound lies in its specific hydrazono group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
108041-11-8 |
|---|---|
Formule moléculaire |
C29H26N2O2 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(3E)-3-(cyclohexylidenehydrazinylidene)-2-(2,2-diphenylacetyl)inden-1-one |
InChI |
InChI=1S/C29H26N2O2/c32-28-24-19-11-10-18-23(24)27(31-30-22-16-8-3-9-17-22)26(28)29(33)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-7,10-15,18-19,25-26H,3,8-9,16-17H2/b31-27- |
Clé InChI |
CULXSTLNPHOSFZ-QVTSOHHYSA-N |
SMILES |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
SMILES isomérique |
C1CCC(=N/N=C/2\C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
SMILES canonique |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



